7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine (CAS 1060815-95-3) is a heterocyclic primary amine with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol, featuring a pyrrolo[2,3-d]pyrimidine core with a methanamine substituent at the 5-position of the pyrrole ring. The compound is commercially available at purity grades of 95% and 98% from multiple vendors, with the 98% grade (e.g., MolCore, Leyan) specifically positioned for pharmaceutical R&D and quality control applications.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1060815-95-3
Cat. No. B1403582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
CAS1060815-95-3
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=C(C2=CN=CN=C2N1)CN
InChIInChI=1S/C7H8N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,1,8H2,(H,9,10,11)
InChIKeyUXRNIFCCEYBGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine (CAS 1060815-95-3): Structural Identity and Core Properties for Informed Procurement


7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine (CAS 1060815-95-3) is a heterocyclic primary amine with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol, featuring a pyrrolo[2,3-d]pyrimidine core with a methanamine substituent at the 5-position of the pyrrole ring [1]. The compound is commercially available at purity grades of 95% and 98% from multiple vendors, with the 98% grade (e.g., MolCore, Leyan) specifically positioned for pharmaceutical R&D and quality control applications . Its computed physicochemical properties—XLogP3 of -0.5, two hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area consistent with moderate polarity—define its solubility and formulation profile [1].

Why 7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine Cannot Be Interchanged with Positional Isomers or N-Substituted Analogs


The pyrrolo[2,3-d]pyrimidine scaffold supports multiple regioisomeric attachment points for the methanamine group, and each positional isomer presents distinct reactivity, synthetic accessibility, and biological recognition profiles. The 5-ylmethanamine isomer (CAS 1060815-95-3) places the primary amine on the pyrrole ring carbon adjacent to the pyrimidine fusion, whereas the 4-ylmethanamine isomer (CAS 935466-96-9, as hydrochloride) attaches the amine to the pyrimidine ring [1]. This positional difference alters hydrogen-bonding geometry in target binding sites and changes the electronic environment of the heterocyclic core. Furthermore, N(7)-methylated analogs such as (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine (CAS 1515112-71-6) introduce steric and electronic modifications that affect both synthetic handling and downstream biological activity . In-class substitution therefore introduces uncontrolled variables in synthetic strategies and biological screening campaigns.

Quantitative Differentiation Evidence for 7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine (CAS 1060815-95-3)


Regioisomeric Differentiation: 5-ylmethanamine vs. 4-ylmethanamine Positional Isomers

The 5-ylmethanamine isomer positions the primary amine on the pyrrole ring (C-5), whereas the 4-ylmethanamine isomer places it on the pyrimidine ring (C-4). This positional difference is critical because known high-potency pyrrolo[2,3-d]pyrimidine kinase inhibitors—such as JAK3 inhibitor 9a (IC₅₀ = 0.29 nM, >3300-fold selective over other JAK family members)—derive their binding interactions from substituents elaborated at the 4-position of the pyrimidine ring, with the 5-position of the pyrrole ring serving as a distinct vector for modulating selectivity and pharmacokinetic properties [1]. The 5-ylmethanamine thus provides a complementary synthetic handle orthogonal to the 4-position derivatization commonly exploited in lead optimization.

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

N(7)-Substitution Status: Unsubstituted vs. N-Methyl Derivative for Downstream Functionalization

7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine bears a free N(7)–H on the pyrrole ring (MW 148.17; H-bond donor count = 2), whereas (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine (CAS 1515112-71-6) carries a methyl group at N(7) (MW 162.19; H-bond donor count reduced to 1) [1]. The presence of the free N–H in the target compound preserves an additional site for hydrogen-bonding interactions with biological targets and offers a reactive handle for selective N-alkylation or N-arylation during library synthesis. The N(7)-methyl analog, by contrast, has this site blocked, restricting diversification options.

Synthetic Chemistry Building Block Versatility N-Alkylation

Computed Polarity Profile: XLogP3 and TPSA Differentiate from 4-Substituted and Halogenated Building Blocks

The target compound has a computed XLogP3 of -0.5, indicating moderate hydrophilicity [1]. This contrasts sharply with commonly used halogenated pyrrolo[2,3-d]pyrimidine building blocks: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), a key intermediate for ruxolitinib and tofacitinib synthesis, has a significantly higher computed logP due to the chloro substituent . The lower logP of the 5-methanamine compound translates to improved aqueous solubility, which can facilitate reaction workup and purification in multi-step synthetic sequences.

Physicochemical Profiling Drug-likeness Solubility Prediction

Role as Key Intermediate in 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolate and Kinase Inhibitor Synthesis

Patent EP 0 589 720 A2 (Eli Lilly, 1994) explicitly describes regiospecific processes for preparing 5-substituted pyrrolo[2,3-d]pyrimidines as intermediates for antineoplastic antifolate agents [1]. The 5-methanamine compound, with its primary amine at the pyrrole C-5 position, serves as a direct precursor for reductive amination and amide coupling reactions that elaborate the side-chain diversity required for dual GARFTase/AICARFTase inhibition—a mechanism validated by compound 8 in J. Med. Chem. (2013), which achieved potent dual enzyme inhibition and ATP pool depletion in KB tumor cells [2]. Additionally, the compound has been explored as a key building block for kinase inhibitors targeting JAK, BTK, and PAK4, with derivatives achieving IC₅₀ values in the low nanomolar range [3].

Antifolate Research Kinase Inhibitor Synthesis Chemical Intermediate

Optimal Application Scenarios for 7H-Pyrrolo[2,3-d]pyrimidine-5-methanamine (CAS 1060815-95-3)


Synthesis of 5-Substituted Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Libraries

The 5-ylmethanamine isomer provides the correct positional handle for elaborating kinase inhibitor candidates where the pyrrole C-5 vector is used to modulate selectivity. High-impact JAK3 inhibitors such as compound 9a (IC₅₀ = 0.29 nM, >3300-fold selectivity) and dual JAK/SYK inhibitor 6e (JAK3 IC₅₀ = 2.14 μM, SYK IC₅₀ = 7.10 μM) validate the synthetic tractability of the 5-substituted pyrrolo[2,3-d]pyrimidine scaffold [1][2]. The primary amine at C-5 enables direct amide bond formation, reductive amination, or sulfonamide coupling, accelerating SAR exploration [3].

Antifolate Drug Discovery Targeting De Novo Purine Biosynthesis

The 5-methanamine compound serves as a direct precursor for synthesizing classical and nonclassical antifolates with 5-substituted side chains. The dual GARFTase/AICARFTase inhibitor compound 8, reported in J. Med. Chem. (2013), achieved potent inhibition of de novo purine biosynthesis and ATP pool depletion, validating the 5-substituted pyrrolo[2,3-d]pyrimidine architecture as a productive antifolate scaffold [1]. The Eli Lilly patent EP 0 589 720 A2 further establishes regiospecific synthetic methodology employing 5-substituted intermediates for antineoplastic agent development [2].

PAK4 (p21-Activated Kinase 4) Inhibitor Development

7H-Pyrrolo[2,3-d]pyrimidine derivatives bearing 5-position modifications have yielded potent PAK4 inhibitors, with compound 5n achieving an enzymatic IC₅₀ of 2.7 nM and cellular IC₅₀ of 7.8 nM against the MV4-11 cell line [1]. The target compound's free N(7)–H and primary amine at C-5 provide two reactive sites for systematic exploration of PAK4 hinge-region binding and selectivity optimization.

Regioselective Derivatization at N(7) for Physicochemical Property Tuning

Because the target compound retains a free N(7)–H (in contrast to N-methylated analogs that reduce hydrogen-bond donor count by one), it is uniquely suited for programs requiring N(7) alkylation, arylation, or sulfonylation to modulate logP, solubility, and target engagement. The computed XLogP3 of -0.5 for the unsubstituted compound provides a favorable starting point for introducing lipophilic substituents while maintaining drug-like polarity [1].

Quote Request

Request a Quote for 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.